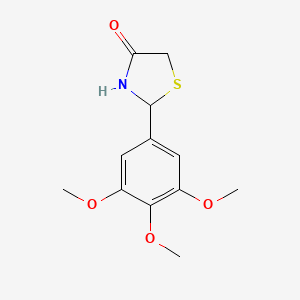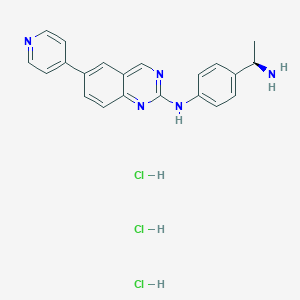
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .
Synthesis Analysis
The synthesis of compounds similar to “2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one” has been reported in the literature . For instance, the synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid involved extraction with ethyl acetate, concentration under reduced pressure, and purification on a silica gel column .Applications De Recherche Scientifique
Anti-Cancer Activity
The TMP moiety has been found to exhibit notable anti-cancer effects . It effectively inhibits various targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are crucial in cancer cell proliferation and survival . For instance, compounds containing TMP have been shown to inhibit the growth of cancer cells by targeting microtubules, which are essential for cell division .
Anti-Microbial Properties
TMP-based compounds have demonstrated promising anti-fungal and anti-bacterial properties . They have activities against pathogens like Helicobacter pylori and Mycobacterium tuberculosis , which are responsible for causing stomach ulcers and tuberculosis, respectively . This indicates the potential of TMP derivatives in developing new antibiotics and antifungal agents.
Anti-Viral Efficacy
Research has reported the antiviral activity of TMP-based compounds against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These findings suggest that TMP derivatives could be valuable in creating antiviral drugs that have a broad spectrum of activity.
Anti-Parasitic Applications
Compounds with the TMP pharmacophore have shown significant efficacy against parasites like Leishmania , Malaria , and Trypanosoma . This highlights their potential as anti-parasitic agents, which could lead to new treatments for these diseases.
Neuroprotective Effects
The TMP group has been associated with anti-Alzheimer and anti-depressant properties . This suggests that TMP derivatives could be explored for their therapeutic potential in neurodegenerative diseases and mood disorders.
Anti-Inflammatory and Analgesic Uses
TMP derivatives have also been linked to anti-inflammatory and anti-migraine properties . This indicates their possible use in treating inflammatory conditions and pain management.
Tubulin Polymerization Inhibition
The TMP group plays a critical role in the fitting of analogs into the colchicine binding site of the αβ-tubulin heterodimer . This is particularly important in the development of drugs that can inhibit tubulin polymerization, a vital process for cell division in cancer cells.
Synthesis of Bioactive Heterocycles
The compound’s structure makes it a versatile precursor for various organic transformations, leading to the synthesis of bioactive heterocycles. These heterocycles can have a range of biological activities and are of significant interest in medicinal chemistry.
Propriétés
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-15-8-4-7(12-13-10(14)6-18-12)5-9(16-2)11(8)17-3/h4-5,12H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJNBCCQFXHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)
![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966291.png)
![[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2966294.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966296.png)


![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2966299.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-pyrazolo[1',5':1,2]pyrimido[4,5-d]azepin-10-ol dihydrochloride](/img/structure/B2966300.png)


![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole](/img/structure/B2966307.png)
![1-(2,3-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2966309.png)